molecular formula C18H24N2O4S2 B2689653 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 899955-55-6

2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2689653
CAS No.: 899955-55-6
M. Wt: 396.52
InChI Key: CMVYSMRXNCDUAK-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structure. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies investigating its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylbenzenesulfonamide: Lacks the morpholine and thiophene groups, making it less complex and potentially less versatile.

    N-(2-morpholinoethyl)benzenesulfonamide: Does not contain the methoxy and methyl groups, which may affect its reactivity and applications.

    2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar but lacks the morpholine ring, which could influence its binding properties and biological activity.

Uniqueness

The uniqueness of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of the morpholine ring, thiophene group, and sulfonamide moiety makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-5-6-16(23-2)18(12-14)26(21,22)19-13-15(17-4-3-11-25-17)20-7-9-24-10-8-20/h3-6,11-12,15,19H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVYSMRXNCDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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